Furilazole

描述

呋喃唑是一种化学化合物,归类为解毒剂,在农业中用于保护农作物免受除草剂的植物毒性作用。 解毒剂被添加到除草剂配方中,以增强除草剂的选择性,使其能够靶向杂草而不损害作物。 呋喃唑在保护单子叶谷物植物免受除草剂伤害方面特别有效 .

准备方法

呋喃唑的制备涉及多种合成路线和反应条件。 一种常用的方法包括糠醛和三甲基硅烷氰化物的亲核加成反应,然后进行进一步反应以形成最终产物 . 另一种方法涉及高温回流反应,然后在低温下静置分层以获得呋喃唑 . 工业生产方法通常涉及优化这些反应,以实现高收率和纯度,同时最大限度地减少副反应 .

化学反应分析

呋喃唑会发生各种化学反应,包括水解、氧化和取代反应。 已知它会发生酸介导和碱介导的水解,在其中它与盐酸或氢氧化钠反应形成不同的产物 . 这些反应中常用的试剂包括盐酸、氢氧化钠以及其他酸和碱。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Herbicide Safening Agent

Furilazole is predominantly employed as a pre-plant and pre-emergence safener . Its primary function is to reduce the injury caused by a range of herbicides, allowing for more effective weed control without harming the crops. This application is particularly significant in crops such as corn and soybeans, where herbicide applications are critical for managing weed populations.

Crop Protection

This compound's application extends beyond mere safening; it plays a crucial role in crop protection strategies . By reducing the negative impacts of herbicides, it supports higher yields and better crop quality.

Case Studies

- In studies involving corn (Zea mays), the application of this compound alongside standard herbicides resulted in significantly reduced crop injury compared to untreated controls. This allowed for improved growth rates and yield outcomes .

- Research has demonstrated that this compound can effectively safeguard sensitive crop varieties from the adverse effects of commonly used herbicides, thereby broadening the range of herbicide options available to farmers without compromising crop health .

Environmental Impact

The use of this compound also has implications for environmental sustainability in agriculture. By enhancing the selectivity of herbicide applications:

- It reduces the likelihood of crop loss due to herbicide damage, which can lead to lower overall chemical usage.

- This contributes to sustainable farming practices by minimizing chemical runoff and potential contamination of surrounding ecosystems .

Regulatory Status

This compound has undergone extensive evaluation by regulatory bodies such as the EPA, which has assessed its safety and efficacy in agricultural applications. The findings support its use as an effective safener with a favorable risk profile when applied according to established guidelines .

作用机制

相似化合物的比较

呋喃唑与其他解毒剂(如苯草酮、敌草胺和AD-67)进行比较。 虽然所有这些解毒剂的主要功能都是保护农作物免受除草剂伤害,但它们的化学结构和性质有所不同 . 例如,呋喃唑的吸附能力低于苯草酮,因为它的溶解度适中 . 呋喃唑独特的分子结构有助于它与除草剂和作物的特异性相互作用,使其成为某些农业应用中的宝贵解毒剂 .

类似的化合物包括:

- 苯草酮

- 敌草胺

- AD-67

生物活性

Furilazole, also known as MON 13900, is a chemical compound primarily recognized for its role as a herbicide safener. Its biological activity has been the subject of various studies, particularly concerning its mechanisms of action, efficacy in enhancing plant tolerance to herbicides, and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

This compound functions mainly as a safener by enhancing the detoxification processes in plants exposed to herbicides. It achieves this through several key mechanisms:

- Induction of Cytochrome P450 Enzymes : this compound has been shown to increase the activity of cytochrome P450 enzymes in plants. This induction leads to enhanced metabolism of herbicides, thereby reducing phytotoxicity .

- Glutathione S-Transferase (GST) Activation : Studies indicate that this compound promotes the activity of GSTs, which play a crucial role in detoxifying harmful compounds within plant tissues. This activation helps mitigate the adverse effects of herbicides like chloroacetamides .

- Stimulation of Antioxidant Defense Mechanisms : this compound may also enhance the antioxidant capacity of plants, helping them cope with oxidative stress induced by herbicide application .

Research Findings

Various studies have documented the biological activity and efficacy of this compound. Below is a summary of significant findings:

Case Study 1: Maize Tolerance Enhancement

A study conducted on maize demonstrated that treatment with this compound significantly increased tolerance to fomesafen, a PPO-inhibiting herbicide. The results showed elevated levels of GSTs and cytochrome P450 activities post-treatment, indicating effective detoxification pathways were activated.

Case Study 2: Rice Herbicide Detoxification

In indica rice varieties, this compound was found to induce multiple GST isozymes when subjected to herbicide stress. The enhanced detoxification capacity allowed for better growth and yield under conditions where herbicides were applied, showcasing its potential as a protective agent in rice cultivation.

属性

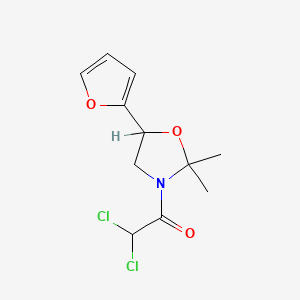

IUPAC Name |

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYBITGAAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041999 | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121776-33-8 | |

| Record name | Furilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furilazole [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.

ANone: this compound's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []

ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled this compound has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.

ANone: this compound's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]

A: Has computational chemistry been employed in this compound research?

ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding this compound's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.

ANone: Ensuring this compound's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []

ANone: Research indicates that this compound has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of this compound, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []

ANone: The provided abstracts focus on this compound's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.

ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize this compound and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.

ANone: this compound's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。